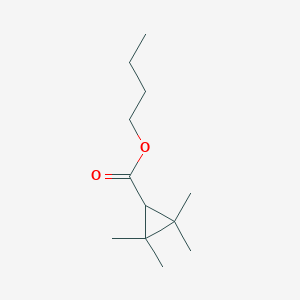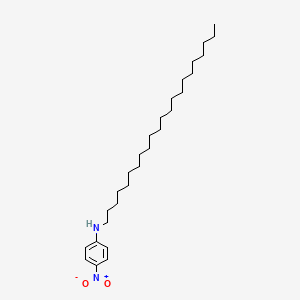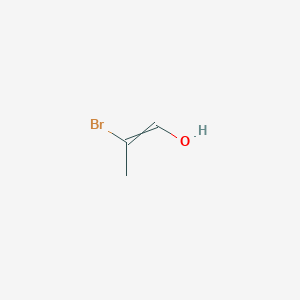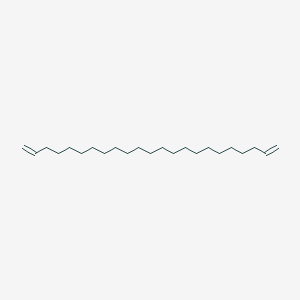![molecular formula C30H46F2Sn B12559221 Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 142799-36-8](/img/structure/B12559221.png)
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is a chemical compound that features a tin (Sn) atom bonded to two fluorine (F) atoms and two 2,4,6-tris(1-methylethyl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of tin halides with 2,4,6-tris(1-methylethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
SnCl2+2LiC6H2(CHMe2)3→Sn(C6H2(CHMe2)3)2+2LiCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin state.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tin oxides (SnO₂).
Reduction: Elemental tin (Sn).
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating catalytic reactions or forming stable complexes. The pathways involved often include coordination chemistry and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Stannane, 9H-fluoren-9-ylmethoxybis[2,4,6-tris(1-methylethyl)phenyl]-: Another organotin compound with similar structural features but different substituents.
Bis[2,4,6-tris(trifluoromethyl)phenyl]stannylene: A compound with trifluoromethyl groups instead of isopropyl groups.
Uniqueness
Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific combination of fluorine and 2,4,6-tris(1-methylethyl)phenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
142799-36-8 |
|---|---|
Fórmula molecular |
C30H46F2Sn |
Peso molecular |
563.4 g/mol |
Nombre IUPAC |
difluoro-bis[2,4,6-tri(propan-2-yl)phenyl]stannane |
InChI |
InChI=1S/2C15H23.2FH.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h2*7-8,10-12H,1-6H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
UEYAVUYZHSXIPD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)



![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)

![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)




